molecular formula C17H15N3O B2702690 3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 867135-49-7

3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2702690
CAS No.: 867135-49-7
M. Wt: 277.327
InChI Key: DUBHCNCOOAAFKM-UHFFFAOYSA-N
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Description

3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with a unique structure that combines a naphthalene ring with a pyrazolopyridine core

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one plays a significant role in biochemical reactions, particularly in enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound may bind to proteins involved in signal transduction pathways, altering their activity and downstream effects.

Cellular Effects

The effects of 3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinases and phosphatases, which are crucial for regulating cell growth, differentiation, and apoptosis . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolism. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, potentially leading to shifts in energy production and utilization.

Molecular Mechanism

At the molecular level, 3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, preventing the metabolism of other substrates . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes. By binding to specific nucleotide sequences, it can either enhance or repress the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can become toxic, leading to adverse effects such as liver damage, oxidative stress, and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes and cofactors is crucial for understanding its pharmacokinetics and potential drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthalene derivative and a pyrazole precursor, the reaction can be catalyzed by specific reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
  • Naphthalene-substituted 2,3,4,5-tetraphenylsiloles

Uniqueness

3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring with a pyrazolopyridine core sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-methyl-4-naphthalen-1-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-10-16-14(9-15(21)18-17(16)20-19-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBHCNCOOAAFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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